molecular formula C16H18N2O5 B2683862 methyl 2-((1S)-1-(((benzyloxy)carbonyl)amino)ethyl)-5-methyl-1,3-oxazole-4-carboxylate CAS No. 182866-72-4

methyl 2-((1S)-1-(((benzyloxy)carbonyl)amino)ethyl)-5-methyl-1,3-oxazole-4-carboxylate

Cat. No. B2683862
CAS RN: 182866-72-4
M. Wt: 318.329
InChI Key: MCLSIRVYRZFQHW-JTQLQIEISA-N
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Description

The compound appears to contain a benzyloxy carbonyl group , which is often used as a protecting group in organic chemistry . It also contains a methyl ester group, which is a common functional group in organic chemistry .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Common reactions could involve the benzyloxy carbonyl group or the methyl ester group .

Scientific Research Applications

Carbon Dots (CDs) Functionalization

Carbon dots (CDs) are nanoscale carbon-based materials with unique optical and electronic properties. The functionalization of CDs with specific groups allows tailoring of their properties for various applications. In the case of our compound, the amino and carbonyl functional groups play a crucial role. Researchers have found that:

    Synergetic Interaction: The amino and carbonyl groups on CDs synergistically affect their electronic and optical properties . By combining experimental studies and Time-dependent Density Functional Theory (TD-DFT), scientists have discovered that these groups significantly shift the absorption peaks of CDs to the near-infrared (NIR) region. This shift enhances their absorption intensity.

Bioprocessing and Cell Culture

The compound’s structure suggests potential applications in bioprocessing and cell culture. Its benzyloxycarbonyl (Cbz) group may play a role in protecting sensitive biomolecules during cell culture or gene therapy processes . Further research is needed to explore its specific applications in this context.

properties

IUPAC Name

methyl 5-methyl-2-[(1S)-1-(phenylmethoxycarbonylamino)ethyl]-1,3-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5/c1-10(14-18-13(11(2)23-14)15(19)21-3)17-16(20)22-9-12-7-5-4-6-8-12/h4-8,10H,9H2,1-3H3,(H,17,20)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCLSIRVYRZFQHW-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C(C)NC(=O)OCC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(O1)[C@H](C)NC(=O)OCC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-((1S)-1-(((benzyloxy)carbonyl)amino)ethyl)-5-methyl-1,3-oxazole-4-carboxylate

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